molecular formula C14H16ClNO2S B2894945 [4-(Benzyloxy)phenyl](imino)methyl-lambda6-sulfanone hydrochloride CAS No. 2193061-50-4

[4-(Benzyloxy)phenyl](imino)methyl-lambda6-sulfanone hydrochloride

Cat. No.: B2894945
CAS No.: 2193061-50-4
M. Wt: 297.8
InChI Key: BIGMMBSCJVZRDY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride is a sulfanone derivative characterized by a benzyloxy-substituted phenyl group linked via an imino (-NH-) bridge to a lambda6-sulfanone moiety (S=O₂) and a hydrochloride counterion. The lambda6 designation confirms sulfur in its +6 oxidation state, typical of sulfones.

Properties

IUPAC Name

imino-methyl-oxo-(4-phenylmethoxyphenyl)-λ6-sulfane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S.ClH/c1-18(15,16)14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMMBSCJVZRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with a suitable sulfonamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules with desired functionalities. Its unique structure facilitates the formation of various derivatives that can be tailored for specific applications.

Biology

  • Enzyme Inhibition : Research indicates that 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in critical biological pathways, making it a candidate for further investigation in drug development.
  • Receptor Modulation : The compound has been explored for its ability to modulate receptor activity, which is vital in pharmacology for developing new therapeutic agents.

Medicine

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, showing effectiveness against various pathogens. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MIC) that indicate its potential as an antimicrobial agent.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride against Staphylococcus aureus and Candida albicans. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit butyrylcholinesterase (BChE), with an IC50 value of approximately 46 µM. This level of inhibition suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzyloxyphenyl group distinguishes it from the hydrophilic aminoethyl substituent in , suggesting divergent solubility and bioavailability profiles.
  • Compared to the sulfonyl chloride in , the sulfanone group in the target compound is less reactive, favoring stability over intermediate utility.

Physicochemical Properties

  • Solubility: The hydrochloride salt improves water solubility, but the benzyloxyphenyl group introduces significant lipophilicity. This contrasts with [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone HCl , where the aminoethyl group enhances hydrophilicity.
  • Stability: Sulfanones (S=O₂) are generally stable under physiological conditions, unlike sulfonyl chlorides (e.g., ), which hydrolyze readily.
  • Optical Properties: Unlike the azo-azomethine dyes in , which absorb visible light due to conjugated azo groups, the target compound’s absorption profile is likely dominated by the benzyloxy and sulfanone groups, shifting its λmax to the UV range.

Q & A

Q. Which in silico docking models best predict the compound’s interaction with biological targets?

  • Models :
  • AutoDock Vina : Validated for sulfonamide-containing compounds, with scoring functions weighted toward hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, identifying key residues (e.g., Lys123 in target enzymes) .

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